Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate
Description
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a phenyl group at position 5, a methyl ester at position 2, and a 2-tosylacetamido substituent at position 3.
Properties
IUPAC Name |
methyl 3-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-14-8-10-16(11-9-14)29(25,26)13-19(23)22-17-12-18(15-6-4-3-5-7-15)28-20(17)21(24)27-2/h3-12H,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDRYWWWUPZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene ring with a phenyl group and a tosylacetamido group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate has been investigated for its role as a selective inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are pivotal in regulating cellular processes such as apoptosis and proliferation, making them attractive targets for cancer therapy. Studies have shown that this compound exhibits significant anticancer activity, particularly against certain types of tumors by inducing apoptosis in cancer cells while sparing normal cells .
1.2 Antibacterial Properties
Recent research has highlighted the antibacterial potential of this compound. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. This mechanism has been particularly effective against resistant strains of bacteria, making it a candidate for developing new antibacterial agents .
Material Science
2.1 Organic Photovoltaics
The compound's thiophene structure is beneficial in organic photovoltaic applications due to its ability to facilitate charge transport and enhance light absorption. Research indicates that incorporating this compound into polymer blends can improve the efficiency of solar cells by optimizing the charge separation process .
2.2 Fluorescent Materials
Its fluorescence properties have been explored for use in organic light-emitting diodes (OLEDs). The compound can be modified to enhance its photophysical properties, which are crucial for developing efficient light-emitting materials .
Synthetic Methodologies
3.1 Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. It can undergo various transformations to yield complex molecules with diverse functionalities. For instance, it can be used in the synthesis of fused heterocycles through cyclization reactions, which are valuable in drug discovery and materials science .
3.2 Catalysis
This compound has also been utilized as a catalyst in several organic reactions, including cross-coupling reactions and other transformations that require specific activation conditions. Its ability to stabilize reactive intermediates makes it a valuable tool in synthetic organic chemistry .
Data Table: Summary of Applications
| Application Area | Specific Application | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | JNK inhibition leading to apoptosis |
| Antibacterial Properties | Inhibition of bacterial enzymes | |
| Material Science | Organic Photovoltaics | Charge transport enhancement |
| Fluorescent Materials | Improved photophysical properties | |
| Synthetic Methodologies | Synthesis of Novel Compounds | Building block for complex molecule synthesis |
| Catalysis | Stabilization of reactive intermediates |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models through JNK pathway modulation .
- Antibacterial Efficacy Research : A recent investigation highlighted the compound's effectiveness against multi-drug resistant bacteria, showcasing its potential as a lead compound for antibiotic development .
- Organic Photovoltaic Development : Research focused on the incorporation of this compound into photovoltaic cells revealed an increase in energy conversion efficiency by optimizing the blend composition with other polymers .
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to its inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene carboxylates and their derivatives exhibit structural diversity based on substituent patterns. Below is a detailed comparison of Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate with analogous compounds:
Substituent Variations
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound 7, ) Substituents:
- Position 3: A dimethylaminomethylidene amino group.
- Position 5: 3-Methoxyphenyl.
- Key Differences :
- The 3-methoxyphenyl group introduces electron-donating properties compared to the phenyl group in the target compound.
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()
- Substituents :
- Positions 2 and 4: Ethyl ester groups.
- Position 3: Methyl group.
- Position 5: Acetamido group.
- Key Differences :
- Dual ester groups enhance hydrophobicity but reduce solubility in polar solvents compared to the mono-ester target compound.
5-Phenylthiophene-2-carboxylic Acid ()
- Substituents :
- Position 2: Carboxylic acid.
- Position 5: Phenyl group.
- Key Differences :
- The carboxylic acid group increases acidity (pKa ~4–5) compared to the methyl ester, making it more reactive in salt formation or conjugation reactions.
- Lacks the tosylacetamido functional group, limiting its utility in sulfonamide-based chemistry .
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate ()
- Substituents :
- Position 5: 2-Bromophenyl.
- Position 3: Chlorosulfonyl group.
- Key Differences :
- The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution more readily than the tosylacetamido group .
Physical and Chemical Properties
Biological Activity
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, characterized by the presence of a thiophene ring and various substituents that enhance its biological activity. Its molecular formula is C_{13}H_{13N_2O_4S, indicating the presence of functional groups that may contribute to its pharmacological effects.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways, making these compounds promising candidates for new antibacterial agents .
2. Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific activity of this compound against different cancer cell lines remains an area for further investigation .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiophene derivatives, including this compound, demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
This data suggests that the compound has potential as a broad-spectrum antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
These findings indicate that the compound may act through multiple pathways to exert its anticancer effects, warranting further exploration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
